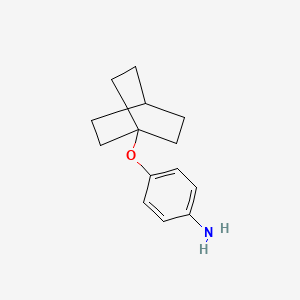

Bicyclo(2,2,2)octyloxyaniline

Description

Properties

CAS No. |

56714-25-1 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

4-(1-bicyclo[2.2.2]octanyloxy)aniline |

InChI |

InChI=1S/C14H19NO/c15-12-1-3-13(4-2-12)16-14-8-5-11(6-9-14)7-10-14/h1-4,11H,5-10,15H2 |

InChI Key |

FUPJBGLBTIPIJW-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC1CC2)OC3=CC=C(C=C3)N |

Canonical SMILES |

C1CC2(CCC1CC2)OC3=CC=C(C=C3)N |

Synonyms |

bicyclo(2,2,2)octyloxyaniline |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Hypo-beta-lipoproteinemic Agents

Bicyclo(2,2,2)octyloxyaniline has been studied for its potential as a hypo-beta-lipoproteinemic agent. Research indicates that derivatives of this compound can lower serum cholesterol and heparin precipitable lipoproteins in cholesterol-cholic acid fed rats. The study demonstrated that certain derivatives effectively shifted the ratio of lipoproteins in favor of heparin precipitable lipoproteins, suggesting a therapeutic role in managing cholesterol levels .

SARS-CoV-2 Protease Inhibitors

Recent studies have explored this compound derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease. The rigid bicyclo(2,2,2)octene scaffold has been identified as a promising starting point for developing inhibitors that could interfere with viral replication. Inhibition assays revealed that some synthesized compounds exhibited micromolar range inhibition of the protease, indicating their potential utility in antiviral drug development .

Material Science

Polymer Applications

In material science, this compound can be utilized in the development of polymers for various applications. Its unique structural properties allow for the creation of polymers that can serve as film formers and stabilizers in cosmetic formulations. These polymers can enhance the stability and efficacy of cosmetic products by providing desirable sensory attributes and improving skin feel .

Cosmetic Formulations

Topical Applications

The compound's properties make it suitable for incorporation into topical formulations aimed at improving skin health. Research has shown that formulations containing this compound can be designed to optimize skin hydration and reduce irritation while maintaining stability over time. The use of this compound in cosmetic products aligns with current trends towards biocompatibility and eco-friendliness in personal care products .

Case Studies

Preparation Methods

Transition Metal-Catalyzed Oxidative Functionalization

A prominent method involves the oxidation of 1,4-dimethylenecyclohexane using transition metal catalysts. For instance, treatment with ruthenium or palladium catalysts in the presence of oxidizing agents like oxygen or peroxides generates oxo-substituted bicyclo[2.2.2]octane intermediates. These intermediates are subsequently functionalized with aniline derivatives via nucleophilic substitution or reductive amination.

Reaction Conditions :

-

Catalysts : Homogeneous RuCl₃ or heterogeneous Pd/C (5–10 mol%).

-

Oxidizing Agents : O₂ (1–5 atm) or tert-butyl hydroperoxide (TBHP).

-

Temperature : 80–150°C in polar aprotic solvents (e.g., DMF, DMSO).

This method’s advantage lies in its scalability, but challenges include over-oxidation side reactions and catalyst deactivation due to the bicyclic system’s steric bulk.

Acid-Catalyzed Cyclization and Esterification

Bicyclo[2.2.2]octane Core Formation

A two-step process starts with the acid-catalyzed cyclization of 3-pentanone derivatives. Strong acids like polyphosphoric acid (PPA) or H₂SO₄ promote the formation of the bicyclo[2.2.2]octane framework via intramolecular aldol condensation. The resulting ketone is reduced using LiAlH₄ or NaBH₄ to yield the alcohol precursor.

Key Data :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Cyclization | H₂SO₄, 120°C, 6 h | Bicyclo-octanone | 70 |

| Reduction | NaBH₄, MeOH, 0°C | Bicyclo-octanol | 85 |

Halogenation and Cross-Coupling Strategies

Bromination at Bridgehead Positions

Bridgehead bromination of bicyclo[2.2.2]octane derivatives using PBr₃ or NBS (N-bromosuccinimide) generates electrophilic intermediates. Subsequent Suzuki-Miyaura coupling with boronic acid-functionalized anilines introduces the aromatic amine group.

Optimized Protocol :

Challenges in Regioselectivity

The bicyclo[2.2.2]octane system’s symmetry complicates regioselective halogenation. Computational studies suggest that electron-deficient catalysts favor bridgehead functionalization over lateral positions.

Reductive Amination of Bicyclo[2.2.2]octane Dialdehydes

Dialdehyde Synthesis via Hydroformylation

Hydroformylation of bicyclo[2.2.2]octene derivatives using syngas (CO/H₂) and cobalt catalysts produces dialdehydes, which undergo reductive amination with aniline.

Typical Conditions :

Limitations and Mitigation

Side reactions such as over-reduction to amines or aldol condensation are minimized using mild reducing agents (e.g., NaBH₃CN) and low temperatures (0–25°C).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

| Method | Advantages | Limitations | Ideal Scale |

|---|---|---|---|

| Transition Metal Oxidation | High functional group tolerance | Catalyst cost, moderate yields | Pilot plant |

| Acid-Catalyzed Cyclization | Low-cost reagents | Multi-step, purification challenges | Lab-scale |

| Halogenation/Coupling | Regioselective | Toxic reagents (e.g., PBr₃) | Small-scale |

| Reductive Amination | Direct amine introduction | High-pressure conditions | Industrial |

Q & A

Q. What spectroscopic techniques are recommended for characterizing Bicyclo(2,2,2)octyloxyaniline, and how should data interpretation address structural ambiguities?

Answer:

- Techniques : Use -NMR and -NMR to resolve the bicyclic framework and oxyaniline substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Data Interpretation : Assign peaks by comparing shifts to analogous bicyclic compounds (e.g., Bicyclo[2.2.2]octane sulfonyl fluoride derivatives). For example, sulfonamide derivatives in show distinct splitting patterns due to ring strain and substituent effects .

- Ambiguity Resolution : If overlapping signals occur, employ 2D NMR (COSY, HSQC) or computational modeling (DFT) to validate assignments.

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

Answer:

- Experimental Design :

- Conditions : Test pH 2–12 (buffered solutions) and temperatures 25°C–60°C.

- Metrics : Monitor degradation via HPLC/UV-Vis, tracking parent compound loss and byproduct formation.

- Controls : Include inert atmospheres (N) to isolate oxidative vs. hydrolytic pathways.

- Safety : Follow GHS guidelines for handling corrosive/toxic byproducts (e.g., skin/eye irritation risks as in ) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in this compound synthesis be resolved using Design of Experiments (DoE)?

Answer:

- Contradiction Sources : Variability in ring-strain activation, solvent polarity, or catalyst loading (e.g., sulfonyl fluoride reactions in show similar sensitivity to conditions) .

- DoE Framework :

- Factors : Catalyst (Pd/C vs. Ni), solvent (THF vs. DMF), temperature.

- Response Variables : Yield, purity (HPLC area%).

- Analysis : Apply ANOVA to identify significant interactions. For example, ’s statistical rigor (e.g., effect size calculations) ensures robust conclusions .

Q. What mechanistic insights guide the optimization of this compound derivatization for drug-discovery applications?

Answer:

- Mechanistic Pathways :

- Nucleophilic Aromatic Substitution : Oxyaniline’s electron-rich ring reacts with electrophiles (e.g., acyl chlorides).

- Ring-Opening Risks : High strain in bicyclo systems may lead to unintended rearrangements (see ’s sulfonamide formation caveats) .

- Optimization : Use kinetic studies (stopped-flow UV) to map intermediate lifetimes. Pair with computational models (MD simulations) to predict regioselectivity.

Q. How can researchers validate the biological relevance of this compound analogs using structure-activity relationship (SAR) models?

Answer:

- SAR Workflow :

- Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl groups) on the oxyaniline ring.

- Assays : Test binding affinity (SPR, ITC) against target proteins (e.g., kinases, GPCRs).

- Data Integration : Use multivariate regression to link structural features (logP, polar surface area) to activity.

- Validation : Cross-reference with databases like REAXYS (cited in ) to benchmark against known bioisosteres (e.g., ’s ortho-phenyl replacements) .

Methodological Guidelines

Q. What statistical frameworks are critical for analyzing dose-response data in this compound toxicity studies?

Answer:

- Models :

- Nonlinear Regression : Fit Hill slopes to EC/IC curves.

- Error Handling : Report confidence intervals and effect sizes (e.g., Cohen’s d) per ’s criteria .

- Outlier Management : Use Grubbs’ test for significance thresholds (p < 0.01).

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

Answer:

- Quality Control :

- Analytical : Implement in-line FTIR to monitor reaction progress.

- Purification : Standardize column chromatography (e.g., silica gel pore size) or crystallization solvents.

- Documentation : Adopt FINER criteria () to define feasibility and novelty thresholds for each batch .

Data Presentation Template

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Yield (%) | 62 ± 3 | 78 ± 2 | 45 ± 4 |

| Purity (HPLC area%) | 98.5 | 99.2 | 97.8 |

| Byproduct Formation | <1% | <0.5% | 3.2% |

Adapted from ’s reaction optimization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.